molecular formula C6H5ClFN B13033462 3-Chloro-5-fluoro-2-methylpyridine CAS No. 1256823-78-5

3-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B13033462
CAS No.: 1256823-78-5
M. Wt: 145.56 g/mol
InChI Key: GCXMCVCFQYPIGG-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of chlorine, fluorine, and a methyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the reaction of 2-methylpyridine with chlorine and fluorine sources under controlled conditions. For instance, the reaction of 2-methylpyridine with chlorine gas and a fluorinating agent such as sulfur tetrafluoride (SF4) can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that ensure high yield and purity. One such method includes the chlorination of 2-methylpyridine followed by fluorination using a suitable fluorinating agent. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Reagents like boronic acids and palladium catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-fluoro-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoro-3-methylpyridine
  • 3-Chloro-2-fluoro-5-methylpyridine
  • 2,3-Difluoro-5-chloropyridine

Uniqueness

3-Chloro-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 3 and 5 positions, respectively, along with a methyl group at the 2 position, makes it particularly useful in the synthesis of specialized compounds with targeted activities .

Properties

CAS No.

1256823-78-5

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

IUPAC Name

3-chloro-5-fluoro-2-methylpyridine

InChI

InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3

InChI Key

GCXMCVCFQYPIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)Cl

Origin of Product

United States

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